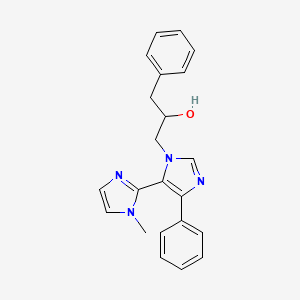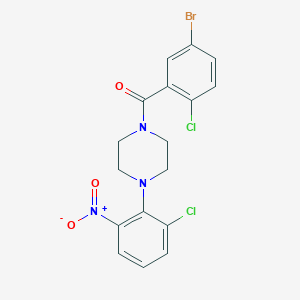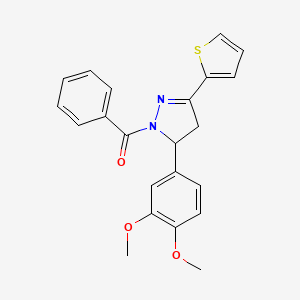
1-(1-methyl-5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)-3-phenylpropan-2-ol
描述
1-(1-methyl-5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)-3-phenylpropan-2-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as BI-2 and has been synthesized using various methods. The purpose of
作用机制
The mechanism of action of BI-2 is not fully understood. However, it has been proposed that BI-2 inhibits the activity of certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and viral replication. For example, BI-2 has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer growth. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation. Moreover, BI-2 has been shown to inhibit the activity of the NS5B polymerase of hepatitis C virus, which is involved in viral replication.
Biochemical and Physiological Effects:
BI-2 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory cytokines, and inhibit viral replication. Moreover, BI-2 has been shown to modulate the expression of certain genes that are involved in cancer growth, inflammation, and viral replication.
实验室实验的优点和局限性
BI-2 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high potency and selectivity for its target enzymes and signaling pathways. However, BI-2 also has some limitations. It is relatively expensive to synthesize, and its mechanism of action is not fully understood. Moreover, BI-2 may exhibit off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for BI-2 research. One direction is to further elucidate the mechanism of action of BI-2. This could involve identifying its target enzymes and signaling pathways at the molecular level. Another direction is to optimize the synthesis method of BI-2 to reduce the cost of production. Moreover, BI-2 could be further tested in animal models of cancer, inflammation, and viral infections to evaluate its therapeutic potential. Finally, BI-2 could be modified to improve its potency, selectivity, and pharmacokinetic properties for its target diseases.
In conclusion, BI-2 is a chemical compound that has gained significant attention in scientific research due to its unique properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BI-2 have been discussed in this paper. BI-2 has shown great potential as a therapeutic agent for cancer, inflammation, and viral infections, and further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
科学研究应用
BI-2 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. BI-2 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. Moreover, BI-2 has been shown to inhibit the replication of viruses, such as hepatitis C virus and human immunodeficiency virus.
属性
IUPAC Name |
1-[5-(1-methylimidazol-2-yl)-4-phenylimidazol-1-yl]-3-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-25-13-12-23-22(25)21-20(18-10-6-3-7-11-18)24-16-26(21)15-19(27)14-17-8-4-2-5-9-17/h2-13,16,19,27H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPRPVSLVUPOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=C(N=CN2CC(CC3=CC=CC=C3)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-1-(3-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4110660.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride](/img/structure/B4110667.png)
![7-(3-methoxyphenyl)-10-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B4110671.png)
![N-ethyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4110675.png)
![2-(1,3-benzothiazol-2-yl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-3-hydroxyacrylonitrile](/img/structure/B4110684.png)
![methyl 4-(4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4110688.png)



![N-{1-[4-allyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4110719.png)
![N-(2-chlorophenyl)-2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4110722.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4110740.png)
![N-(2-(2-chlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4110750.png)